(2,4-Dimethoxyphenyl)(furan-2-yl)methanol (2,4-Dimethoxyphenyl)(furan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395502
InChI: InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3
SMILES: COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol

CAS No.:

Cat. No.: VC13395502

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol -

Specification

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
IUPAC Name (2,4-dimethoxyphenyl)-(furan-2-yl)methanol
Standard InChI InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3
Standard InChI Key KSUGKRREPCFIFY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC

Introduction

Chemical Structure and Identification

The molecular formula of (2,4-dimethoxyphenyl)(furan-2-yl)methanol is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. Its IUPAC name is (2,4-dimethoxyphenyl)-(furan-2-yl)methanol, and its structure consists of a central methanol group bonded to a 2,4-dimethoxyphenyl aromatic ring and a furan heterocycle (Figure 1) . Key spectral identifiers include:

  • ¹H-NMR: Signals at δ 3.72 ppm (methoxy groups) and δ 5.13 ppm (methanol proton) .

  • ¹³C-NMR: Peaks corresponding to aromatic carbons (δ 110–150 ppm) and methoxy carbons (δ 55–56 ppm) .

  • IR: Absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=C aromatic) .

PropertyValueSource
CAS No.1284242-74-5
Molecular FormulaC₁₃H₁₄O₄
Molecular Weight234.25 g/mol
Melting PointNot reported
Boiling PointNot reported

Synthesis and Reaction Pathways

The synthesis of (2,4-dimethoxyphenyl)(furan-2-yl)methanol typically involves multistep organic reactions, often starting from commercially available precursors:

Byproducts and Challenges

  • Oxidation: The methanol group may oxidize to a ketone under strong oxidizing conditions .

  • Demethylation: Acidic conditions can remove methoxy groups, necessitating mild reaction parameters .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar organic solvents (ethanol, DMSO) but insoluble in water .

  • Stability: Stable at room temperature but sensitive to prolonged UV exposure .

Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H-NMR (400 MHz)δ 6.58 (furan H), δ 3.87 (OCH₃)
¹³C-NMR (100 MHz)δ 152.9 (C=O), δ 56.1 (OCH₃)
IR3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C)

Applications in Medicinal Chemistry

Drug Intermediate

  • Used in synthesizing tetrahydroisoquinoline derivatives with antiarrhythmic and anti-inflammatory properties .

  • Serves as a precursor for N-acylated THQs targeting neurodegenerative diseases .

Material Science

  • Incorporated into push-pull chromophores for organic electronics due to extended conjugation .

Hazard CategoryDetailsSource
Skin IrritationCauses redness and itching
Eye DamageSevere irritation upon contact
Respiratory RiskMay irritate lungs

Precautionary Measures:

  • Use PPE (gloves, goggles) in well-ventilated areas .

  • Store in airtight containers at 2–8°C .

Future Research Directions

  • Biological Screening: Evaluate antiviral and antiparasitic activities.

  • Structure-Activity Relationships (SAR): Modify methoxy and furan groups to enhance potency.

  • Formulation Studies: Develop nanoparticle-based delivery systems for improved bioavailability.

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